N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide has been identified as a potent gamma-secretase inhibitor. [] This enzyme complex is involved in the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Inhibiting gamma-secretase activity could potentially reduce amyloid beta levels and slow disease progression.
In preclinical studies using APP-YAC transgenic mice, N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide effectively reduced brain and plasma levels of amyloid beta. [] The compound showed good oral bioavailability and a favorable pharmacokinetic profile in these studies.
Building on its potential in addressing Alzheimer's disease, research explored the cognitive-enhancing effects of N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide. Preclinical data suggested that inhibiting glutaminyl cyclase, an enzyme potentially involved in amyloid beta production, could have therapeutic benefits. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9